Bodipy 576/589

Description

BenchChem offers high-quality Bodipy 576/589 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bodipy 576/589 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

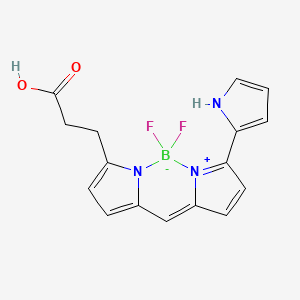

C16H14BF2N3O2 |

|---|---|

Molecular Weight |

329.1 g/mol |

IUPAC Name |

3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid |

InChI |

InChI=1S/C16H14BF2N3O2/c18-17(19)21-11(6-8-16(23)24)3-4-12(21)10-13-5-7-15(22(13)17)14-2-1-9-20-14/h1-5,7,9-10,20H,6,8H2,(H,23,24) |

InChI Key |

HEVJIRROVGECSJ-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C4=CC=CN4)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Bodipy 576/589: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of the fluorescent dye Bodipy 576/589. It is intended to be a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based techniques. This guide details the dye's key spectral characteristics, provides methodologies for its experimental use, and illustrates its application in various research contexts.

Core Spectral Properties

Bodipy 576/589 is a hydrophobic, boron-dipyrromethene dye known for its bright fluorescence in the orange-red region of the spectrum.[1] Its spectral characteristics make it a versatile tool for a variety of applications in biological research.[1] The dye is relatively insensitive to solvent polarity and pH changes, which contributes to its robust performance in diverse experimental conditions.[2][3][4]

The key spectral properties of Bodipy 576/589 and its analogs are summarized in the table below. It is important to note that the exact spectral values can vary slightly depending on the specific chemical form of the dye (e.g., acid, NHS ester) and the solvent used for measurement.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~576 nm | The peak wavelength at which the dye most efficiently absorbs light. |

| Emission Maximum (λem) | ~589 nm | The peak wavelength of the emitted fluorescence. |

| Molar Extinction Coefficient (ε) | ~60,000 - 98,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[5] |

| Fluorescence Quantum Yield (Φ) | ~0.13 | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τ) | ~5 nanoseconds | The average time the molecule spends in the excited state before returning to the ground state.[1][6][7] |

Experimental Protocols

Accurate determination and application of Bodipy 576/589's spectral properties are crucial for reliable experimental outcomes. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a fundamental property of an absorbing species and can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a known mass of Bodipy 576/589 and dissolve it in a high-purity solvent (e.g., DMSO, DMF) to create a stock solution of a precise concentration.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental solvent.

-

Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (~576 nm).

-

Data Analysis: Plot the absorbance values against the corresponding molar concentrations. The slope of the resulting linear regression line will be the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is often determined using a comparative method, referencing a standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a well-characterized fluorescence standard with an emission profile that overlaps with Bodipy 576/589 and a known quantum yield in the same solvent.

-

Preparation of Solutions: Prepare a series of dilutions for both the Bodipy 576/589 sample and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance and Fluorescence Measurement:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and instrument settings are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Applications and Signaling Pathways

Bodipy 576/589 is utilized in a range of fluorescence-based assays due to its favorable spectral properties.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful technique for studying molecular interactions in real-time. The relatively long fluorescence lifetime of Bodipy 576/589 makes it well-suited for FP-based assays.[2][6][7] In a typical competitive FP assay, a small fluorescently labeled ligand (tracer) containing Bodipy 576/589 binds to a larger protein, resulting in a high polarization signal. When an unlabeled competitor molecule displaces the tracer, the polarization of the emitted light decreases.

References

- 1. BODIPY 576/589 analogs - BDP 576/589 | AxisPharm [axispharm.com]

- 2. abpbio.com [abpbio.com]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. abpbiosciences.com [abpbiosciences.com]

- 5. cacheby.com [cacheby.com]

- 6. Invitrogen BODIPY 576/589 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. BDP 576/589 NHS ester (A270066) | Antibodies.com [antibodies.com]

BODIPY 576/589: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and applications of the fluorescent dye BODIPY 576/589. This bright, red-orange fluorophore is a valuable tool in a wide range of life science research applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization-based assays.

Core Photophysical Properties

BODIPY 576/589 is a highly versatile dye known for its sharp excitation and emission peaks, high molar extinction coefficient, and relative insensitivity to solvent polarity and pH.[1][2] Its unique hydrophobic nature makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures.[2]

Quantitative Spectroscopic Data

The key photophysical parameters of BODIPY 576/589 are summarized in the table below. It is important to note that while the dye's spectral properties are relatively stable, the fluorescence quantum yield and lifetime can exhibit some solvent dependency.[1][3]

| Property | Value | Notes |

| Excitation Maximum (λex) | 576 nm[4] | In methanol |

| Emission Maximum (λem) | 589 nm[4] | In methanol |

| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹[5] | |

| Fluorescence Quantum Yield (Φ) | High; can be solvent dependent[6][7] | |

| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer[2][6][8] | Can be solvent dependent |

Experimental Protocols

This section provides detailed methodologies for common applications of BODIPY 576/589, including protein labeling, lipid staining, fluorescence microscopy, and flow cytometry.

Protein Labeling with BODIPY 576/589 NHS Ester

The N-hydroxysuccinimidyl (NHS) ester derivative of BODIPY 576/589 is a popular choice for covalently labeling primary amines on proteins and other biomolecules.[2]

Materials:

-

BODIPY 576/589 NHS Ester

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Immediately before use, dissolve the BODIPY 576/589 NHS Ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Purification of the Conjugate:

-

Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[9]

-

Collect the fractions containing the fluorescently labeled protein, which will typically be the first colored band to elute.

-

Troubleshooting:

-

Low Labeling Efficiency: Ensure the protein buffer is amine-free and the pH is optimal. Use fresh, anhydrous DMSO or DMF to dissolve the NHS ester.

-

Protein Precipitation: Avoid excessive dye-to-protein ratios. Add the dye solution to the protein solution slowly while gently stirring.

Staining of Cellular Lipids

BODIPY 576/589's lipophilic nature makes it an excellent stain for neutral lipids within cells.

Materials:

-

BODIPY 576/589

-

Cells grown on coverslips or in culture dishes

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Formaldehyde (B43269) (for fixed-cell staining)

-

Mounting medium

Procedure for Live-Cell Staining:

-

Cell Preparation: Grow cells to the desired confluency.

-

Staining Solution Preparation: Prepare a working solution of BODIPY 576/589 in a suitable buffer (e.g., HBSS) at a final concentration of 0.5-2 µM.[]

-

Staining: Remove the cell culture medium and wash the cells with buffer. Add the staining solution and incubate for 15-30 minutes at 37°C, protected from light.[]

-

Washing: Remove the staining solution and wash the cells 2-3 times with buffer to remove excess dye.

-

Imaging: Image the cells immediately using a fluorescence microscope.

Procedure for Fixed-Cell Staining:

-

Cell Fixation: Fix cells with 2-4% formaldehyde in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells thoroughly with PBS.

-

Staining: Follow steps 2 and 3 from the live-cell staining protocol.

-

Mounting: Mount the coverslip with a suitable mounting medium.

Troubleshooting:

-

Weak Signal: Increase the dye concentration or incubation time. Ensure cells are healthy.

-

High Background: Optimize washing steps. Use a lower dye concentration.[]

-

Dye Aggregates: Prepare fresh dye solutions and ensure complete dissolution.[]

Fluorescence Microscopy

Recommended Filter Sets:

For optimal imaging of BODIPY 576/589, a filter set that matches its excitation and emission spectra is crucial. A common choice is a filter set designed for Texas Red or similar red fluorophores.[1]

-

Excitation Filter: ~560/40 nm

-

Dichroic Mirror: ~585 nm

-

Emission Filter: ~630/75 nm

General Imaging Protocol:

-

Prepare and stain the sample as described in the relevant protocol.

-

Place the sample on the microscope stage.

-

Use a low-intensity excitation light to locate the region of interest to minimize photobleaching.

-

Acquire images using the appropriate filter set and a sensitive camera.

Troubleshooting:

-

Photobleaching: Reduce the excitation light intensity or exposure time. Use an anti-fade mounting medium.[12][13]

-

Low Signal-to-Noise Ratio: Use a high numerical aperture objective. Optimize the detector settings.

Flow Cytometry

BODIPY 576/589 can be used to quantify cellular lipid content or to track labeled cells.

Materials:

-

Cells in suspension

-

BODIPY 576/589

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add BODIPY 576/589 to the cell suspension at a final concentration of 0.5-2 µM.

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with flow cytometry staining buffer.

-

Data Acquisition: Resuspend the cells in staining buffer and analyze on a flow cytometer equipped with a laser and detectors appropriate for red fluorescence (e.g., a yellow-green laser for excitation and a detector around 590 nm).

Visualizations

Jablonski Diagram for Fluorescence

The following diagram illustrates the electronic state transitions involved in the process of fluorescence.

Caption: Jablonski diagram illustrating the process of fluorescence.

Experimental Workflow for Protein Labeling

This diagram outlines the key steps in labeling a protein with BODIPY 576/589 NHS Ester.

Caption: Workflow for labeling proteins with BODIPY 576/589 NHS Ester.

Experimental Workflow for Cellular Lipid Staining

This diagram illustrates the general workflow for staining cellular lipids with BODIPY 576/589.

Caption: Workflow for staining cellular lipids with BODIPY 576/589.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. abpbio.com [abpbio.com]

- 3. mdpi.com [mdpi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Invitrogen BODIPY 576/589 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]

- 6. Bodi Fluor™ 576/589 NHS Ester (equivalent to BODIPY™ 576/589 NHS Ester) | AAT Bioquest [aatbio.com]

- 7. ias.ac.in [ias.ac.in]

- 8. lumiprobe.com [lumiprobe.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Fluorescence Microscopy Errors [evidentscientific.com]

Unveiling the Photophysical Characteristics of Bodipy 576/589: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of the fluorescent dye Bodipy 576/589, specifically its quantum yield and fluorescence lifetime. These parameters are critical for the successful design and interpretation of a wide range of fluorescence-based assays and imaging experiments in biological and materials science. This document provides a compilation of reported data, detailed experimental methodologies for their determination, and a visual representation of a key application workflow.

Core Photophysical Properties of Bodipy 576/589

Bodipy 576/589 is a highly versatile fluorophore known for its sharp absorption and emission peaks, high molar extinction coefficient, and relative insensitivity to solvent polarity and pH.[1][2][3] Its bright fluorescence and hydrophobic nature make it particularly well-suited for labeling lipids, membranes, and other lipophilic structures.[1][2]

Quantitative Data Summary

The fluorescence quantum yield (Φ) and fluorescence lifetime (τ) are fundamental to characterizing the performance of a fluorophore. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.

While Bodipy 576/589 is generally reported to have a high quantum yield and a fluorescence lifetime of approximately 5 nanoseconds, the exact values can be influenced by the molecular environment, including the solvent.[4][5][6] Below is a summary of available data for Bodipy 576/589 and its derivatives.

| Compound | Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |

| BDP 576/589 carboxylic acid | Not Specified | 0.13 | Not Specified |

| BDP 576/589 NHS ester | Not Specified | High | ~5 |

| Bodipy 576/589 | Not Specified | High | ~5 or longer |

Note: "High" indicates that sources consistently report a high quantum yield without specifying a numerical value. The quantum yield of BODIPY dyes can be solvent-dependent, often decreasing with increasing solvent polarity. For instance, a study on CH2-bis(BODIPY)s showed a decrease in quantum yield from 0.99 in nonpolar hydrocarbons to 0.008 in electron-donating polar solvents.[7]

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime is essential for quantitative fluorescence studies. The following sections detail the standard methodologies for these measurements.

Relative Fluorescence Quantum Yield Determination

The relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used technique.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Bodipy 576/589 solution of unknown quantum yield

-

Quantum yield standard solution (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Solvent (e.g., ethanol, chloroform, toluene)

Procedure:

-

Prepare a series of dilute solutions of both the Bodipy 576/589 sample and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the Bodipy 576/589 sample using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample^2 / η_std^2)

Where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes with picosecond resolution.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Sample holder

-

Emission monochromator

-

Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))

-

TCSPC electronics (Time-to-Amplitude Converter (TAC) and Multi-Channel Analyzer (MCA))

Procedure:

-

Prepare a dilute solution of Bodipy 576/589 in the desired solvent.

-

Excite the sample with the pulsed light source at a high repetition rate.

-

Detect the emitted single photons at the emission maximum of the dye.

-

Measure the time difference between the excitation pulse and the arrival of the emitted photon for a large number of events.

-

Construct a histogram of the arrival times, which represents the fluorescence decay profile.

-

Analyze the decay curve by fitting it to an exponential decay model to extract the fluorescence lifetime (τ). For multi-exponential decays, a sum of exponential functions is used.

Visualizations

Experimental Workflow for Quantum Yield and Lifetime Measurement

The following diagram illustrates the logical flow of experiments to characterize the photophysical properties of Bodipy 576/589.

Application: Staining of Cellular Lipid Droplets

Bodipy 576/589 and its analogs are widely used to visualize lipid droplets within cells due to their lipophilic nature. The following diagram outlines the typical workflow for this application.

References

- 1. abpbio.com [abpbio.com]

- 2. Invitrogen BODIPY 576/589 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. Invitrogen BODIPY 576/589 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]

- 4. lumiprobe.com [lumiprobe.com]

- 5. BODIPY™ 576/589 analog - BDP 576/589 NHS ester | AxisPharm [axispharm.com]

- 6. BODIPY 576/589 analogs - BDP 576/589 | AxisPharm [axispharm.com]

- 7. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Photon Storm: A Technical Guide to the Photostability of BODIPY 576/589 Under Laser Excitation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fluorescence-based applications, the resilience of a fluorophore to the intense illumination of laser excitation is paramount. This technical guide delves into the photostability of BODIPY 576/589, a popular orange-red fluorescent dye, providing a comprehensive overview for researchers and professionals in drug development and life sciences. While direct, quantitative photostability metrics for BODIPY 576/589 under specific laser conditions are not extensively documented in publicly available literature, this guide synthesizes the known characteristics of the broader BODIPY dye family to offer valuable insights and practical protocols for assessing its performance.

Core Concepts: The Enduring Glow of BODIPY Dyes

BODIPY (boron-dipyrromethene) dyes are renowned for their exceptional photophysical properties, which include high fluorescence quantum yields, sharp absorption and emission spectra, and, most notably, remarkable photostability.[1][2][] This inherent resistance to photobleaching, the irreversible photochemical destruction of a fluorophore upon light exposure, makes them ideal candidates for demanding applications such as single-molecule imaging, long-term cell tracking, and high-intensity fluorescence microscopy.[1][4]

The photostability of BODIPY dyes is attributed to their rigid, bicyclic molecular structure which limits non-radiative decay pathways and enhances their resistance to photo-oxidation.[] Comparative studies have consistently shown that BODIPY dyes are significantly more photostable than traditional fluorophores like fluorescein (B123965).[4][6][7]

Quantitative Photostability Data

A comprehensive search of scientific literature reveals a scarcity of specific quantitative photostability data for BODIPY 576/589, such as photobleaching quantum yield (Φb) or half-life (t1/2) under defined laser excitation parameters. However, the general consensus across numerous studies is the superior photostability of the BODIPY class of dyes. The following table summarizes the key photophysical properties of BODIPY 576/589 and provides a comparative context with a less photostable dye, Fluorescein.

| Property | BODIPY 576/589 | Fluorescein | Reference |

| Excitation Maximum (λex) | 576 nm | 494 nm | [8] |

| Emission Maximum (λem) | 589 nm | 521 nm | [8] |

| Molar Extinction Coefficient (ε) | ~98,000 cm-1M-1 | ~70,000 cm-1M-1 | [9] |

| Fluorescence Quantum Yield (Φf) | ~0.13 (for carboxylic acid derivative) | ~0.95 | [9] |

| General Photostability | High | Low to Moderate | [][4][6][7] |

Note: The fluorescence quantum yield can vary depending on the specific chemical form and local environment.

Experimental Protocols for Assessing Photostability

To empower researchers to quantify the photostability of BODIPY 576/589 within their specific experimental context, we provide the following detailed protocols.

Protocol 1: Determination of Photobleaching Half-Life (t1/2) in Solution

This protocol outlines a method to measure the time it takes for the fluorescence intensity of a BODIPY 576/589 solution to decrease by half under continuous laser illumination.

Materials:

-

BODIPY 576/589 solution of known concentration in a suitable solvent (e.g., DMSO, ethanol).

-

Spectrofluorometer or a fluorescence microscope equipped with a stable laser source (e.g., a 561 nm or 589 nm laser line) and a sensitive detector (e.g., PMT or sCMOS camera).

-

Quartz cuvette or microscope slide with a coverslip.

-

Data acquisition and analysis software.

Procedure:

-

Sample Preparation: Prepare a dilute solution of BODIPY 576/589 to ensure the absorbance at the excitation wavelength is below 0.05 to avoid inner filter effects.

-

Instrument Setup:

-

Power on the laser and allow it to stabilize for at least 30 minutes.

-

Set the excitation wavelength to the absorption maximum of BODIPY 576/589 (~576 nm).

-

Set the emission detection to the emission maximum (~589 nm).

-

Adjust the laser power and detector gain to obtain a strong initial fluorescence signal without saturating the detector.

-

-

Data Acquisition:

-

Record the initial fluorescence intensity (F0) at time t=0.

-

Continuously illuminate the sample with the laser at a constant power.

-

Record the fluorescence intensity (F(t)) at regular time intervals until the intensity drops to less than 50% of the initial value.

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity (F(t)/F0) as a function of time.

-

The time at which the normalized intensity reaches 0.5 is the photobleaching half-life (t1/2).

-

For a more detailed analysis, fit the decay curve to a single or multi-exponential decay function to determine the photobleaching rate constant(s).

-

Protocol 2: Measurement of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield represents the probability that a molecule will be photobleached after absorbing a photon. A lower Φb indicates higher photostability.

Materials:

-

Same as Protocol 1.

-

A reference fluorophore with a known photobleaching quantum yield in the same solvent.

-

Actinometer for measuring the photon flux of the excitation light.

Procedure:

-

Photon Flux Measurement: Use an actinometer to determine the incident photon flux (I0) of the laser at the sample position.

-

Sample and Reference Preparation: Prepare optically matched solutions of BODIPY 576/589 and the reference standard (absorbance < 0.05 at the excitation wavelength).

-

Photobleaching Experiment:

-

Irradiate the BODIPY 576/589 solution with a constant laser power for a defined period.

-

Measure the absorbance of the solution before (A0) and after (At) irradiation.

-

Repeat the experiment with the reference standard under identical conditions.

-

-

Data Analysis:

-

The photobleaching quantum yield (Φb) can be calculated using the following equation: Φb,sample = Φb,ref * (kb,sample / kb,ref) * (Φf,ref / Φf,sample) where kb is the photobleaching rate constant and Φf is the fluorescence quantum yield. The rate constant can be determined from the change in absorbance over time.

-

Visualizing Experimental and Biological Contexts

To provide a clearer understanding of the experimental workflow and a potential application of BODIPY 576/589, the following diagrams are provided.

BODIPY 576/589, with its bright orange-red emission, is well-suited for labeling proteins in complex signaling pathways for visualization by fluorescence microscopy. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often implicated in cancer.[10][11][12][13]

Conclusion

BODIPY 576/589 stands as a robust and reliable fluorescent probe for a multitude of applications requiring high photostability. While specific quantitative photostability metrics remain to be extensively published, the collective evidence for the BODIPY dye family underscores its superior performance compared to many conventional fluorophores. By employing the standardized protocols provided in this guide, researchers can confidently assess the photostability of BODIPY 576/589 within their experimental systems, ensuring the acquisition of high-quality, reproducible fluorescence data. The continued development and characterization of such high-performance fluorophores are crucial for advancing the frontiers of biological imaging and drug discovery.

References

- 1. preprints.org [preprints.org]

- 2. eurjchem.com [eurjchem.com]

- 4. researchgate.net [researchgate.net]

- 6. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BDP 576/589 carboxylic acid, 150173-78-7 | BroadPharm [broadpharm.com]

- 10. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]

- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

BODIPY 576/589: An In-Depth Technical Guide on Environmental Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to BODIPY 576/589

BODIPY 576/589, a member of the pyrrolyl-BODIPY class of fluorescent dyes, is characterized by its excitation and emission maxima at approximately 576 nm and 589 nm, respectively.[2] Its core structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, imparts remarkable photophysical properties, including sharp absorption and emission peaks, high molar extinction coefficients, and a general lack of spectral sensitivity to the surrounding environment.[3] These features make it an ideal candidate for a variety of applications in biological and pharmaceutical research, including fluorescence microscopy, flow cytometry, and as a label for biomolecules.

Sensitivity to Solvent Polarity (Solvatochromism)

The fluorescence of BODIPY dyes is generally known to be relatively insensitive to solvent polarity.[3] This is attributed to the symmetrical nature of the chromophore and the minimal change in dipole moment between the ground and excited states.

While specific data for BODIPY 576/589 is scarce, a study on closely related pyrrolyl-BODIPY analogues provides insight into the expected solvatochromic behavior. The following table summarizes the photophysical properties of two such analogues in a range of solvents with varying polarities.

Table 1: Photophysical Properties of Pyrrolyl-BODIPY Analogues in Various Solvents

| Solvent | Dielectric Constant (ε) | Analogue 1 (λ_abs / λ_em, nm) | Analogue 2 (λ_abs / λ_em, nm) |

| Hexane | 1.88 | 581 / 606 | 610 / 623 |

| Toluene | 2.38 | 585 / 610 | 614 / 627 |

| Dichloromethane | 8.93 | 583 / 609 | 612 / 626 |

| Acetonitrile | 37.5 | 578 / 604 | 606 / 622 |

| Methanol | 32.7 | 579 / 606 | 608 / 624 |

Data adapted from a study on pyrrole-substituted BODIPY derivatives. The specific structures of the analogues differ from BODIPY 576/589, but they share the same core chromophore class.

As the data suggests, the absorption and emission maxima of these pyrrolyl-BODIPY dyes show minimal shifts across a wide range of solvent polarities, confirming the general insensitivity of this class of fluorophores to the solvent environment. However, a slight trend of decreasing fluorescence intensity has been observed in some pyrrolyl-BODIPYs with increasing solvent dipolar moment.[4][5]

Sensitivity to pH

Similar to its behavior in different solvents, BODIPY 576/589 is reported to be largely insensitive to changes in pH within the physiological range.[1] This stability is a significant advantage for biological applications where pH gradients exist within cellular compartments. While extensive pH titration data for BODIPY 576/589 is not publicly available, the general consensus from manufacturer datasheets and related literature is that its fluorescence properties remain consistent across a broad pH spectrum. For most labeling applications, a pH of 8.5 ± 0.5 is recommended for the reaction buffer to ensure efficient conjugation to primary amines, rather than to optimize the dye's fluorescence.[6][7]

Experimental Protocols

For researchers wishing to validate the environmental sensitivity of BODIPY 576/589 or a novel BODIPY derivative, the following experimental protocols provide a detailed methodology.

Protocol for Determining Solvatochromic Effects

This protocol outlines the steps to measure the absorption and emission spectra of BODIPY 576/589 in a range of solvents with varying polarities.

Materials:

-

BODIPY 576/589 (or derivative)

-

Spectroscopic grade solvents of varying polarity (e.g., hexane, cyclohexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, methanol, DMSO)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of BODIPY 576/589 (e.g., 1 mM) in a solvent in which it is readily soluble, such as DMSO or chloroform.

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be in the low micromolar range (e.g., 1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 AU at the excitation wavelength) to avoid inner filter effects.

-

Absorption Spectra Measurement: For each working solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Spectra Measurement:

-

Set the excitation wavelength of the fluorometer to the λ_abs determined for each solvent.

-

Record the fluorescence emission spectrum for each solution. The emission scan range should be appropriate to capture the entire emission profile (e.g., 580-800 nm).

-

-

Data Analysis:

-

Record the λ_abs and the wavelength of maximum emission (λ_em) for each solvent.

-

Calculate the Stokes shift (in nm or cm⁻¹) for each solvent (Stokes shift = λ_em - λ_abs).

-

Plot λ_abs, λ_em, and Stokes shift as a function of a solvent polarity scale (e.g., dielectric constant or the Lippert-Mataga plot).

-

Protocol for Determining pH Sensitivity

This protocol describes how to perform a pH titration and measure the corresponding changes in the fluorescence of BODIPY 576/589.

Materials:

-

BODIPY 576/589 (or derivative)

-

A series of buffers covering a wide pH range (e.g., pH 2 to pH 12). A universal buffer system (e.g., Britton-Robinson buffer) can be used to minimize buffer-specific effects.

-

pH meter

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of BODIPY 576/589 in an organic solvent like DMSO.

-

Working Solution Preparation: Prepare a series of buffered solutions, each at a specific pH. Add a small aliquot of the BODIPY 576/589 stock solution to each buffered solution to reach a final concentration in the low micromolar range. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the pH and the dye's properties.

-

pH Measurement: Accurately measure the pH of each final working solution using a calibrated pH meter.

-

Fluorescence Spectra Measurement:

-

For each pH point, record the fluorescence emission spectrum using a fixed excitation wavelength (e.g., 576 nm).

-

Record the fluorescence intensity at the emission maximum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of pH.

-

If any significant change is observed, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the fluorophore.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the expected outcome for BODIPY 576/589's environmental sensitivity.

Conclusion

BODIPY 576/589 stands out as a robust and reliable fluorescent probe, largely due to its insensitivity to common environmental variables such as solvent polarity and pH. This characteristic ensures consistent and predictable performance in a wide array of experimental conditions, particularly in complex biological systems where local environments can vary significantly. While direct and exhaustive quantitative data on the solvatochromic and pH-dependent properties of BODIPY 576/589 are not extensively documented, the available information on its class of dyes strongly supports its reputation as an environmentally stable fluorophore. The experimental protocols provided herein offer a clear framework for researchers to independently verify these properties for their specific applications, ensuring the highest level of confidence in their experimental outcomes.

References

- 1. abpbio.com [abpbio.com]

- 2. Spectrum [BODIPY™ 576/589] | AAT Bioquest [aatbio.com]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PyrrolylBODIPYs: Syntheses, Properties, and Application as Environment-Sensitive Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The Luminescent Advantage: A Technical Guide to BODIPY Dyes in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular imaging, the choice of a fluorescent probe is paramount to the success and clarity of an investigation. Among the arsenal (B13267) of available fluorophores, BODIPY (boron-dipyrromethene) dyes have emerged as a superior class of compounds, offering a unique combination of photophysical properties that make them indispensable tools in modern fluorescence microscopy. This technical guide delves into the core advantages of BODIPY dyes, providing quantitative comparisons, detailed experimental protocols, and visual workflows to empower researchers in their cellular and molecular explorations.

Core Advantages of BODIPY Dyes

BODIPY dyes offer a compelling set of characteristics that set them apart from traditional fluorophores like fluorescein (B123965) and rhodamine. Their robust performance stems from a unique chemical structure, a dipyrromethene ligand complexed with a boron difluoride moiety, which imparts exceptional stability and fluorescence efficiency.

Key Strengths:

-

High Fluorescence Quantum Yield: BODIPY dyes are renowned for their exceptional brightness, with quantum yields often approaching 1.0, even in aqueous environments. This high efficiency of converting absorbed light into emitted fluorescence results in brighter signals and enhanced sensitivity, which is particularly crucial for detecting low-abundance targets.[1][2][]

-

High Molar Extinction Coefficients: These dyes exhibit strong absorption of light, a property quantified by their high molar extinction coefficients (typically >80,000 cm⁻¹M⁻¹).[1][2] This allows for efficient excitation and contributes to their overall brightness.

-

Narrow and Symmetric Emission Peaks: A significant advantage of BODIPY dyes is their characteristically narrow emission spectra. This minimizes spectral overlap, or "crosstalk," between different fluorescent channels, making them ideal for multi-color imaging experiments.[][]

-

Photostability: Compared to many conventional dyes that are prone to photobleaching under intense or prolonged illumination, BODIPY dyes demonstrate remarkable photostability.[][5][6] This allows for longer imaging sessions and time-lapse experiments without significant signal degradation.

-

Environmental Insensitivity: The fluorescence of many BODIPY derivatives is relatively insensitive to solvent polarity and pH, providing more consistent and reliable signals in the complex and dynamic cellular environment.[1][7]

-

Spectral Tunability: The core structure of BODIPY can be readily modified, allowing for the synthesis of a wide range of derivatives with excitation and emission spectra spanning the visible and near-infrared regions.[] This versatility enables researchers to select the optimal dye for their specific instrument and experimental design.

-

Lipophilicity: Many BODIPY dyes are inherently lipophilic, making them excellent probes for staining and tracking lipids and cellular membranes.[] This property is particularly advantageous for studying lipid droplets, fatty acid uptake, and cholesterol trafficking.[8]

Quantitative Photophysical Properties

To provide a clear comparison, the following table summarizes the key photophysical properties of representative BODIPY dyes alongside other commonly used fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| BODIPY FL | ~503 | ~512 | >80,000 | ~0.9 |

| BODIPY 493/503 | ~493 | ~503 | Not specified | High |

| BODIPY TMR-X | ~544 | ~570 | ~90,000 | ~0.5 |

| BODIPY TR-X | ~588 | ~616 | ~100,000 | ~0.6 |

| Fluorescein (FITC) | ~494 | ~518 | ~75,000 | ~0.3-0.9 (pH dependent) |

| Rhodamine B | ~554 | ~575 | ~105,000 | ~0.3-0.7 (solvent dependent) |

Note: Values can vary depending on the solvent and conjugation state.

Experimental Protocols

The following are detailed methodologies for common applications of BODIPY dyes in fluorescence microscopy.

Protocol 1: Staining of Neutral Lipid Droplets in Mammalian Cells using BODIPY 493/503

This protocol is suitable for both live and fixed cell imaging.

Materials:

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

4% Paraformaldehyde (PFA) in PBS (for fixed cells)

-

Antifade mounting medium

-

Glass coverslips and microscope slides

Procedure for Live Cell Staining:

-

Cell Seeding: Plate mammalian cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 70-80%).

-

Preparation of Staining Solution: Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µM in pre-warmed, serum-free cell culture medium or PBS.[][9] It is crucial to protect the staining solution from light.

-

Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

-

Staining: Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[9][]

-

Washing: Remove the staining solution and gently wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.[]

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation ~490 nm, emission ~515 nm). For live-cell imaging, it is recommended to use a stage-top incubator to maintain temperature and CO₂ levels.

Procedure for Fixed Cell Staining:

-

Cell Seeding and Fixation: Following cell seeding on coverslips, wash the cells with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.[][11][12]

-

Washing: Wash the cells three times with PBS to remove the fixative.

-

Staining: Prepare a working solution of BODIPY 493/503 at a final concentration of 1-5 µM in PBS.[] Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature in the dark.[]

-

Washing: Remove the staining solution and wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Image the slides using a fluorescence or confocal microscope.

Protocol 2: Fatty Acid Uptake Assay using BODIPY FL C16

This protocol allows for the visualization and quantification of long-chain fatty acid uptake into live cells.

Materials:

-

BODIPY FL C16 stock solution (e.g., in DMSO)

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium

Procedure:

-

Cell Seeding: Plate cells in a suitable imaging dish or multi-well plate and culture to the desired confluency.

-

Preparation of BODIPY-FA/BSA Complex: Prepare a working solution of BODIPY FL C16 by complexing it with fatty acid-free BSA in HBSS. A typical final concentration is 2 µM BODIPY FL C16 with 0.1% BSA.[13]

-

Cell Washing: Gently wash the cells with pre-warmed HBSS to remove serum.

-

Initiation of Uptake: Add the BODIPY-FA/BSA complex solution to the cells and incubate at 37°C.

-

Time-Lapse Imaging: Immediately begin acquiring images using a fluorescence microscope with a green fluorescence filter set. Capture images at regular intervals (e.g., every 1-5 minutes) to monitor the kinetics of fatty acid uptake.

-

Data Analysis: Quantify the increase in intracellular fluorescence intensity over time using image analysis software like ImageJ/Fiji.

Visualizing Workflows with BODIPY Dyes

The versatility of BODIPY dyes lends them to a variety of experimental workflows, from fundamental cell biology to high-throughput screening.

Caption: Workflow of fatty acid uptake and incorporation into lipid droplets visualized with BODIPY-fatty acids.

Caption: A typical high-content screening workflow utilizing BODIPY dyes for phenotypic analysis.

References

- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. BODIPY | AAT Bioquest [aatbio.com]

- 5. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. bio-protocol.org [bio-protocol.org]

- 12. protocols.io [protocols.io]

- 13. labs.pbrc.edu [labs.pbrc.edu]

A Technical Guide to BODIPY™ 576/589: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

BODIPY™ 576/589 is a lipophilic, red fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class of fluorophores. Its unique photophysical properties, including a high fluorescence quantum yield, narrow emission bandwidth, and relative insensitivity to environmental polarity and pH, make it a valuable tool in a variety of biological research and drug development applications. This guide provides an in-depth overview of its chemical and physical characteristics, detailed experimental protocols for its use, and a visualization of common experimental workflows.

Core Molecular and Spectroscopic Properties

BODIPY™ 576/589 is characterized by its core chemical structure and distinct spectral profile. The dye is commonly available in two primary forms: a carboxylic acid derivative and an N-hydroxysuccinimide (NHS) ester for conjugation to amine-containing molecules.

| Property | BODIPY 576/589 (Carboxylic Acid) | BODIPY 576/589 NHS Ester |

| Molecular Weight | 329.11 g/mol [1][2] | 426.18 g/mol [3][4] |

| Molecular Formula | C₁₆H₁₄BF₂N₃O₂[2] | C₂₀H₁₇BF₂N₄O₄[3][4][5] |

| CAS Number | 150173-78-7[1][2] | 201998-61-0[3][4][5][6][7] |

| Excitation Maximum (Ex) | ~576 nm[1] | ~573 nm[8] |

| Emission Maximum (Em) | ~589 nm[1] | ~592 nm[8] |

| Excited-State Lifetime | ~5 nanoseconds[3][4][9] | ~5 nanoseconds[3][4][9] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF)[3][4] | Soluble in polar organic solvents (e.g., DMSO, DMF)[3][4] |

| Appearance | Solid[1] | Dark colored crystals[3][4] |

Chemical Structure (BODIPY 576/589 Carboxylic Acid):

Applications in Research and Development

The hydrophobic nature of BODIPY™ 576/589 makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures within cells.[9][10][] Its NHS ester derivative is widely used for the covalent labeling of proteins and other biomolecules containing primary or secondary amine groups.[3][4]

Key applications include:

-

Fluorescence Microscopy: Imaging of lipid droplets and cellular membranes.[]

-

Fluorescence Polarization Assays: The relatively long excited-state lifetime of the dye is advantageous for this application.[3][4][9]

-

Two-Photon Microscopy: BODIPY™ 576/589 exhibits a large two-photon cross-section, making it suitable for deep-tissue imaging.[3][4][9]

-

Biomolecule Conjugation: Labeling of antibodies, proteins, and peptides for subsequent detection and analysis.[9]

Experimental Protocols

This protocol provides a general guideline for the conjugation of BODIPY™ 576/589 NHS ester to a protein, such as an IgG antibody.[1]

1. Protein Preparation:

-

The protein concentration should be between 2-10 mg/mL for optimal labeling efficiency.[1]

-

The protein solution should be in a buffer at pH 8.5 ± 0.5.[1] If the pH is below 8.0, adjust with 1 M sodium bicarbonate.

-

Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the labeling reaction.[1]

2. Dye Preparation:

-

Prepare a 10 mM stock solution of BODIPY™ 576/589 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][9]

3. Calculation of Dye Volume:

-

The optimal molar ratio of dye to protein is typically around 10:1.[1]

-

The required volume of the dye stock solution can be calculated as follows:

-

Calculate moles of protein:

-

Moles = (Protein concentration in mg/mL * Volume in mL) / (Molecular weight of protein in mg/mmol)

-

-

Calculate moles of dye:

-

Moles of dye = Moles of protein * 10

-

-

Calculate volume of dye solution:

-

Volume (µL) = (Moles of dye * Molecular weight of dye in mg/mmol) / (Concentration of dye stock in mg/µL)

-

-

4. Conjugation Reaction:

-

Slowly add the calculated volume of the dye stock solution to the protein solution while gently mixing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[9]

5. Purification of the Conjugate:

-

Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column, such as Sephadex G-25.[1]

-

Elute with a suitable buffer (e.g., PBS, pH 7.2-7.4) and collect the fractions containing the labeled protein.

This protocol outlines a general procedure for staining lipid droplets in live cells with BODIPY™ 576/589.

1. Cell Preparation:

-

Culture cells to a healthy state on a suitable imaging substrate (e.g., glass-bottom dish).

-

Gently wash the cells with a buffered saline solution (e.g., HBSS) to remove culture medium.[]

2. Staining Solution Preparation:

-

Prepare a working solution of BODIPY™ 576/589 from a stock solution in a suitable buffer. The final concentration will need to be optimized for the specific cell type and experimental conditions, but a starting point of 1-5 µM is common.

3. Staining:

-

Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.

4. Washing:

-

Gently wash the cells two to three times with fresh buffer to remove excess dye.

5. Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of BODIPY™ 576/589 (Ex/Em: ~576/589 nm).

Storage and Handling

BODIPY™ 576/589 and its derivatives should be stored at -20°C, protected from light and moisture.[3][4] When handling, it is advisable to use appropriate personal protective equipment. For the NHS ester, it is crucial to use anhydrous solvents, as the ester is susceptible to hydrolysis.

This technical guide provides a comprehensive overview of BODIPY™ 576/589 for its effective application in scientific research. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. BDP 576/589 NHS ester (A270066) | Antibodies.com [antibodies.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medkoo.com [medkoo.com]

- 6. Py-BODIPY-NHS ester | C20H17BF2N4O4 | CID 138115341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BODIPY 576/589 NHS Ester | LGC Standards [lgcstandards.com]

- 8. Spectrum [BODIPY™ 576/589] | AAT Bioquest [aatbio.com]

- 9. Invitrogen BODIPY 576/589 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]

- 10. abpbiosciences.com [abpbiosciences.com]

Unveiling the Lipophilic Character of Bodipy 576/589: A Technical Guide to Membrane Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrophobic properties of the fluorescent dye Bodipy 576/589 and its application in cellular membrane staining. Leveraging its unique photophysical characteristics and lipophilic nature, Bodipy 576/589 has emerged as a valuable tool for visualizing and tracking membrane dynamics in both live and fixed cells. This document offers a comprehensive overview of its properties, detailed experimental protocols, and the underlying principles of its function.

Core Properties of Bodipy 576/589

Bodipy 576/589 is a boron-dipyrromethene dye recognized for its bright, red fluorescence.[1] Its inherent hydrophobicity makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures within cells.[1][2][3] Unlike many water-soluble fluorophores, Bodipy dyes readily partition into non-polar environments, such as the lipid bilayer of cellular membranes.[1][4] This characteristic is central to its utility as a membrane stain.

The photophysical properties of Bodipy 576/589 are largely insensitive to solvent polarity and pH changes, ensuring stable fluorescence in diverse cellular environments.[1][3][4] It exhibits a high fluorescence quantum yield and a large extinction coefficient, contributing to its bright signal.[1][3][4] Furthermore, its relatively long excited-state lifetime is advantageous for advanced imaging techniques like fluorescence polarization-based assays and two-photon microscopy.[1][3][5]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of Bodipy 576/589 are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (Ex) | 576 nm | [6] |

| Emission Maximum (Em) | 589 nm | [6] |

| Molar Extinction Coefficient | ~83,000 cm⁻¹M⁻¹ | [1] |

| Excited-State Lifetime | ~5 nanoseconds or longer | [1][3][5] |

| Molecular Weight (acid form) | ~328 g/mol | |

| Molecular Weight (NHS ester) | ~426.19 g/mol | [1] |

Principles of Membrane Staining

The efficacy of Bodipy 576/589 as a membrane stain is directly linked to its hydrophobic nature. The dye's nonpolar structure facilitates its passive diffusion across the cell membrane and subsequent accumulation within the lipid-rich interior of the membrane bilayer. This process is driven by favorable hydrophobic interactions between the dye molecule and the acyl chains of membrane lipids.

References

- 1. Invitrogen BODIPY 576/589 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. abpbiosciences.com [abpbiosciences.com]

- 3. Product fluorescent-dyes-bodipy [ruixibiotech.com]

- 4. Bodi Fluor™ 576/589 acid (equivalent to BODIPY™ 576/589) | AAT Bioquest [aatbio.com]

- 5. abpbio.com [abpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

BODIPY 576/589: A Technical Guide to Solubility and Applications

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the fluorescent dye BODIPY 576/589 in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. Tailored for researchers, scientists, and drug development professionals, this document includes detailed experimental protocols and visual diagrams to support the practical application of this versatile fluorophore.

Core Properties of BODIPY 576/589

BODIPY 576/589 is a highly versatile, bright, red-fluorescent dye known for its sharp excitation and emission peaks, high quantum yield, and relative insensitivity to solvent polarity and pH. Its hydrophobic nature makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures. The dye has an excitation maximum at approximately 576 nm and an emission maximum at around 589 nm.

Solubility of BODIPY 576/589

The solubility of BODIPY 576/589 is a critical factor for its effective use in various experimental settings. While it is generally characterized by its hydrophobicity and good solubility in many organic solvents, obtaining precise quantitative data across a wide range of solvents can be challenging.

Quantitative Solubility Data

The most comprehensive quantitative solubility data for BODIPY 576/589 is available for DMSO. Variations in reported solubility values can be attributed to factors such as the specific form of the dye (e.g., carboxylic acid vs. NHS ester), the purity of the solvent, and the use of physical methods to aid dissolution.

| Solvent | Reported Solubility | Molar Concentration (mM) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1][2] | 151.92 | Ultrasonic and warming to 60°C |

| 83.33 mg/mL[3] | 253.20 | With ultrasonication |

Qualitative Solubility in Other Organic Solvents

BODIPY 576/589 and its derivatives are also soluble in a variety of other polar organic solvents. While specific quantitative data is limited in publicly available resources, the following solvents are commonly used for its dissolution:

-

Dimethylformamide (DMF) : BODIPY 576/589 is readily soluble in DMF.[4]

-

Ethanol (B145695) : As a polar organic solvent, ethanol is also suitable for dissolving BODIPY dyes.

-

Chloroform : The hydrophobic nature of BODIPY 576/589 allows for its solubility in chloroform.[5]

-

Dichloromethane (DCM) : This organic solvent can also be used to dissolve BODIPY dyes.[6]

It is important to note that for many applications, a high concentration stock solution is first prepared in anhydrous DMSO and then diluted to the final working concentration in the desired experimental buffer or medium.

Experimental Protocols

Protocol for Determining Solubility of BODIPY 576/589

This protocol provides a general method for determining the solubility of BODIPY 576/589 in a specific organic solvent.

Materials:

-

BODIPY 576/589 (solid form)

-

Solvent of interest (e.g., DMSO, DMF, ethanol)

-

Vortex mixer

-

Water bath sonicator

-

Microcentrifuge

-

Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid BODIPY 576/589 to a known volume of the solvent in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Sonicate the mixture in a water bath for 15-20 minutes to facilitate dissolution.

-

Allow the mixture to equilibrate at room temperature for at least 24 hours to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

-

Determination of Concentration:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Measure the absorbance of each dilution at the maximum absorption wavelength of BODIPY 576/589 (~576 nm) using a spectrophotometer.

-

Create a standard curve of absorbance versus concentration using a known concentration of BODIPY 576/589.

-

Determine the concentration of the saturated supernatant by interpolating its absorbance on the standard curve. This concentration represents the solubility of BODIPY 576/589 in the tested solvent.

-

Protocol for Preparing a BODIPY 576/589 Stock Solution in DMSO

Materials:

-

BODIPY 576/589 (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

Procedure:

-

Bring the vial of solid BODIPY 576/589 to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution of BODIPY 576/589 with a molecular weight of 329.11 g/mol , dissolve 3.29 mg in 1 mL of DMSO).

-

Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[1][2]

-

Store the stock solution at -20°C, protected from light.

Visualizing Workflows with BODIPY 576/589

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving BODIPY 576/589.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. BDP 576/589 carboxylic acid, 150173-78-7 | BroadPharm [broadpharm.com]

- 5. Highly water-soluble neutral near-infrared emissive BODIPY polymeric dyes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. addi.ehu.es [addi.ehu.es]

An In-depth Technical Guide to the Principle of Lipid Droplet Staining with BODIPY Dyes

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles behind staining lipid droplets using BODIPY fluorescent dyes. It covers the mechanism of action, photophysical properties, and detailed experimental protocols, offering valuable insights for accurate and reliable visualization of these critical cellular organelles.

Core Principles of BODIPY Dye Staining for Lipid Droplets

Lipid droplets (LDs) are dynamic cellular organelles essential for energy storage, lipid homeostasis, and signaling.[1] Their visualization is crucial for research in metabolism, cell biology, and various disease states.[] BODIPY (boron-dipyrromethene) dyes have become a preferred tool for this purpose due to their unique chemical and spectral characteristics.[]

The staining mechanism is primarily a physical process governed by the dye's physicochemical properties and its interaction with the distinct environment of the lipid droplet.

1.1 Mechanism of Staining: Lipophilicity and Environmental Sensitivity

The core principle of BODIPY staining lies in two key features: high lipophilicity and environment-sensitive fluorescence.

-

Lipophilicity and Partitioning: BODIPY dyes are inherently hydrophobic (lipophilic) molecules.[4] This property drives them to partition from the aqueous environment of the cytoplasm into the nonpolar, neutral lipid core of lipid droplets, which is primarily composed of triacylglycerols and sterol esters.[][5] The accumulation is a result of favorable hydrophobic interactions, allowing the dye to specifically concentrate within the LDs while minimizing non-specific staining in other cellular compartments.[]

-

Fluorogenic Behavior: A critical feature of many BODIPY dyes used for lipid droplet staining is their fluorogenic nature. They exhibit low or quenched fluorescence in polar, aqueous environments like the cytoplasm but become highly fluorescent upon entering the nonpolar, viscous interior of a lipid droplet.[5][6] This "turn-on" mechanism is often attributed to the prevention of aggregation-caused quenching (ACQ) that occurs in aqueous media and changes in the dye's intramolecular rotation in the lipidic environment.[6][7] This results in a high signal-to-noise ratio, providing excellent contrast for imaging.[8]

1.2 Superior Photophysical Properties

Compared to traditional lipid stains like Nile Red, BODIPY dyes offer significant advantages for quantitative and high-resolution imaging:

-

High Quantum Yield: In a nonpolar environment, BODIPY dyes exhibit high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescent light, resulting in a bright signal.[][9]

-

Narrow Emission Spectra: They possess sharp and narrow emission peaks, which is highly advantageous for multiplexing experiments.[][9] This reduces spectral bleed-through when co-staining with other fluorescent probes or proteins.

-

High Photostability: BODIPY dyes are generally more resistant to photobleaching than other common dyes, allowing for longer imaging sessions and time-lapse studies of lipid droplet dynamics.[][8]

-

Environmental Insensitivity: While their fluorescence intensity is environment-dependent, their excitation and emission wavelengths are relatively insensitive to solvent polarity or pH, leading to more consistent spectral performance.[9][10]

Quantitative Data: Photophysical Properties of Common BODIPY Dyes

The selection of a specific BODIPY dye depends on the available excitation sources, filter sets, and the requirements of multiplex imaging. BODIPY 493/503 is a classic and widely used green-emitting dye for lipid droplets.[]

| Dye | Excitation Max (nm) | Emission Max (nm) | Environment | Key Characteristics |

| BODIPY 493/503 | ~493 | ~503 | Neutral Lipids | Bright green fluorescence, high selectivity, excellent for both live and fixed cells.[][5] |

| BODIPY 505/515 | ~505 | ~515 | Neutral Lipids | Yellow-green emission, suitable for multicolor imaging with blue or green probes.[][10] |

Experimental Protocols

Accurate and reproducible staining requires careful adherence to optimized protocols. Below are detailed methodologies for staining lipid droplets in both live and fixed cells using BODIPY 493/503.

3.1 Reagent Preparation

-

Stock Solution (e.g., 1 mg/mL or ~5 mM): Dissolve 1 mg of BODIPY 493/503 powder in 1 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[11]

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. BODIPY dyes are susceptible to degradation upon repeated freeze-thaw cycles.[5][11]

-

Working Solution (0.5 - 2 µM): On the day of the experiment, dilute the stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), to the final desired concentration.[][] For a 1 mg/mL stock, a 1:1000 dilution in PBS is a common starting point.[1][12]

3.2 Protocol for Live-Cell Staining

This protocol is ideal for observing the real-time dynamics of lipid droplets.[]

-

Cell Culture: Plate cells on a suitable imaging dish or coverslip to reach 60-80% confluency at the time of staining.[1][]

-

Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove serum and culture medium components that could interfere with staining.[][11]

-

Staining: Remove the wash buffer and add the freshly prepared BODIPY working solution to the cells. Ensure the volume is sufficient to cover the cell monolayer.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[] The optimal incubation time may vary depending on the cell type.

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye and reduce background fluorescence.[]

-

Imaging: Add fresh imaging medium (e.g., phenol (B47542) red-free medium or PBS) to the cells. Proceed with fluorescence microscopy immediately. Use a standard FITC/GFP filter set for BODIPY 493/503.

3.3 Protocol for Fixed-Cell Staining

Fixation is used to preserve cell morphology and is often required for immunofluorescence co-staining.[]

-

Cell Culture: Plate and grow cells as described for live-cell imaging.

-

Washing: Gently wash the cells twice with PBS at room temperature.[1]

-

Fixation: Fix the cells by adding a 2-4% paraformaldehyde (PFA) solution in PBS and incubating for 15-20 minutes at room temperature.[1][][12]

-

Washing after Fixation: Remove the PFA solution and wash the cells thoroughly three times with PBS (5 minutes per wash) to remove all residual fixative.[12]

-

Staining: Add the BODIPY working solution to the fixed cells.

-

Incubation: Incubate for 20-60 minutes at room temperature, protected from light.[] Incubation times can be slightly longer for fixed cells to ensure complete penetration.[]

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS.

-

Mounting and Imaging: Mount the coverslip onto a glass slide using an anti-fade mounting medium.[11] The slide can be sealed and stored at 4°C, protected from light, before imaging.

References

- 1. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. apexbt.com [apexbt.com]

- 6. BODIPY-based dye for no-wash live-cell staining and imaging [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

BODIPY 576/589: A Technical Guide to its Mechanism of Action in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY 576/589, a member of the boron-dipyrromethene (BODIPY) family of fluorescent dyes, has emerged as a powerful tool in cellular imaging. Its exceptional photophysical properties, including a high fluorescence quantum yield, sharp emission spectrum, and good photostability, make it a versatile probe for visualizing a range of cellular structures and processes.[1][][] This technical guide provides an in-depth exploration of the core mechanisms governing the action of BODIPY 576/589 in cellular imaging, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

The utility of BODIPY dyes stems from their unique combination of characteristics: they are generally insensitive to solvent polarity and pH, which ensures a stable fluorescent signal in the complex and dynamic cellular environment.[1][4] However, their inherent hydrophobicity is a key determinant of their primary mechanism of action in staining intracellular compartments.[1][4] Furthermore, the BODIPY core can be readily functionalized, allowing for the creation of targeted probes for specific biomolecules and organelles.[1][5]

Core Mechanism of Action: Hydrophobic Partitioning and Environmental Sensitivity

The primary mechanism driving the utility of the unmodified BODIPY 576/589 dye in cellular imaging is its hydrophobic partitioning . As a lipophilic molecule, it readily diffuses across the cell membrane and preferentially accumulates in nonpolar environments within the cell.[1][6] This characteristic makes it an excellent stain for lipid-rich structures.

The key cellular targets for unmodified BODIPY 576/589 are:

-

Lipid Droplets: These organelles, composed of a neutral lipid core of triacylglycerols and sterol esters, provide a highly hydrophobic environment where BODIPY 576/589 readily partitions and exhibits bright fluorescence.[7]

-

Cellular Membranes: The lipid bilayer of the plasma membrane and the membranes of various organelles also serve as sinks for the dye, allowing for the visualization of membrane dynamics and morphology.

While generally stable, the fluorescence of some BODIPY derivatives can be influenced by the local microenvironment, a phenomenon known as solvatochromism .[8][9] This means that changes in the polarity of the surrounding solvent can lead to shifts in the dye's absorption and emission spectra. This property can be harnessed to probe the biophysical characteristics of cellular compartments. For instance, the precise emission wavelength of BODIPY 576/589 can provide insights into the lipid packing and phase of cellular membranes.

Quantitative Data

The performance of BODIPY 576/589 as a fluorescent probe is defined by its key spectroscopic and photophysical parameters.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~576 nm | [1][10][11] |

| Emission Maximum (λem) | ~589 nm | [1][10][11] |

| Molar Extinction Coefficient (ε) | High | [4] |

| Fluorescence Quantum Yield (Φf) | High | [1][][4] |

| Excited-State Lifetime (τ) | ~5 nanoseconds or longer | [1][4][11] |

| Special Characteristics | Narrow emission bandwidth, relatively insensitive to pH, high photostability | [1][] |

Experimental Protocols

Protocol 1: Staining of Neutral Lipids in Live Cells

This protocol details the steps for visualizing neutral lipid droplets in cultured cells using BODIPY 576/589.

Materials:

-

Cultured cells on coverslips or in imaging dishes

-

BODIPY 576/589 stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

-

Staining Solution Preparation: Prepare a working solution of BODIPY 576/589 in cell culture medium or PBS. A typical starting concentration is 1-2 µM. It is crucial to dilute the DMSO stock solution sufficiently to avoid solvent-induced artifacts.

-

Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the BODIPY 576/589 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Aspirate the staining solution and wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.

-

Imaging: Mount the coverslip or place the imaging dish on a fluorescence microscope equipped with appropriate filters for BODIPY 576/589 (e.g., TRITC or Texas Red filter set). Acquire images using a suitable objective and camera.

Protocol 2: Labeling of Proteins with BODIPY 576/589 NHS Ester

This protocol describes the conjugation of BODIPY 576/589 N-hydroxysuccinimidyl (NHS) ester to primary amines on a target protein.[5]

Materials:

-

Purified protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

BODIPY 576/589 NHS Ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Sodium bicarbonate buffer (1 M, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-